Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester
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Overview
Description
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is an organic compound with the molecular formula C7H2ClF3OS and a molecular weight of 226.6 g/mol . It is a colorless to pale yellow liquid with a predicted boiling point of 212.4°C and a density of 1.590 g/cm³ . This compound is known for its strong thiocarbonyl characteristics and is used in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is typically synthesized by reacting 3,4,5-trifluorophenol with thiophosgene (CSCl2) in the presence of a base such as pyridine . The reaction proceeds as follows:
C6H2F3OH+CSCl2→C7H2ClF3OS+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates.
Hydrolysis: Hydrolyzes in the presence of water to form 3,4,5-trifluorophenol and thiocarbonic acid.
Reduction: Can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) with a base such as triethylamine (Et3N).
Hydrolysis: Conducted in aqueous acidic or basic conditions.
Reduction: Performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Thiocarbamates and thiocarbonates.
Hydrolysis: 3,4,5-trifluorophenol and thiocarbonic acid.
Reduction: Corresponding thiol.
Scientific Research Applications
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive thiocarbonyl group.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester involves its reactive thiocarbonyl group, which can form covalent bonds with nucleophilic sites on biomolecules . This reactivity makes it a potent inhibitor of enzymes that contain nucleophilic amino acid residues such as cysteine and serine . The compound can also modify proteins by forming stable thiocarbonate or thiocarbamate linkages .
Comparison with Similar Compounds
Similar Compounds
- Carbonochloridothioic acid, O-(2,4,6-trifluorophenyl) ester
- Carbonochloridothioic acid, O-(3,5-difluorophenyl) ester
- Carbonochloridothioic acid, O-(4-fluorophenyl) ester
Uniqueness
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds . The trifluoromethyl group also imparts distinct electronic properties, making it valuable in various chemical and biological applications .
Properties
CAS No. |
959586-39-1 |
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Molecular Formula |
C7H2ClF3OS |
Molecular Weight |
226.60 g/mol |
IUPAC Name |
O-(3,4,5-trifluorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H2ClF3OS/c8-7(13)12-3-1-4(9)6(11)5(10)2-3/h1-2H |
InChI Key |
HWWIYFYGBRJVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OC(=S)Cl |
Origin of Product |
United States |
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